4-Aminophenol-13C6
Overview
Description
4-Aminophenol-13C6, also known as 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol, is a compound with the molecular formula C6H7NO . It has a molecular weight of 115.082 g/mol .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with an amino group and a hydroxyl group . The IUPAC name for this compound is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 115.082 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a complexity of 66.9 .Scientific Research Applications
Structural and Vibrational Studies
4-Aminophenol is extensively studied for its structural and vibrational properties, contributing to the understanding of its chemical behavior in different states. Unterberg et al. (2004) conducted a combined experimental and theoretical investigation on the structures and vibrations of 3- and 4-aminophenol, highlighting the use of mass analyzed threshold ionization (MATI) spectroscopy and infrared resonant 2-photon ionization (IR/R2PI) spectroscopy. Their work emphasizes the precision of vibrational frequency measurements and their agreement with density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations, showcasing 4-Aminophenol's potential in spectroscopic applications (Unterberg et al., 2004).
Biological Evaluation and DNA Interaction Studies
Research into 4-Aminophenol derivatives demonstrates their antimicrobial and antidiabetic activities, alongside their potential as anticancer agents through DNA interaction studies. Rafique et al. (2022) synthesized and characterized several 4-Aminophenol derivatives, revealing broad-spectrum activities against various microbial strains and significant inhibition of amylase and glucosidase. These findings not only suggest 4-Aminophenol derivatives as promising candidates for antimicrobial and antidiabetic therapies but also underline their potential in cancer treatment through DNA interactions (Rafique et al., 2022).
Metabolic Insights through 13C-Fingerprinting
The application of 13C-labeled 4-Aminophenol in metabolic studies provides crucial insights into microbial metabolisms. Hollinshead et al. (2016) utilized 13C-fingerprinting to investigate the metabolic pathways of Rhodococcus opacus PD630, a bacterium of interest for its ability to convert lignocellulosic feedstocks into valuable chemicals. This approach, less rigorous and more cost-effective than 13C-metabolic flux analysis (13C-MFA), illustrates how 13C-labeled compounds like 4-Aminophenol can be instrumental in characterizing microbial metabolisms, contributing to the development of microbial cell factories (Hollinshead et al., 2016).
Electrochemical Detection and Environmental Monitoring
4-Aminophenol's electrochemical properties are exploited in the development of sensors for environmental monitoring and pharmaceutical analysis. Yin et al. (2010) developed a graphene–chitosan composite film modified electrode for the electrochemical determination of 4-Aminophenol, demonstrating its applicability in detecting 4-Aminophenol in water samples and pharmaceuticals. This research not only showcases 4-Aminophenol's relevance in environmental science but also its utility in ensuring pharmaceutical safety (Yin et al., 2010).
Mechanism of Action
Target of Action
4-Aminophenol-13C6 is a biochemical used in proteomics research
Biochemical Pathways
The metabolic pathway of 4-Aminophenol has been studied in certain bacterial strains. For instance, Burkholderia sp. strain AK-5 converts 4-Aminophenol to 1,2,4-trihydroxybenzene via 1,4-benzenediol . Another study found that Bacillus licheniformis strain PPY-2 degrades paracetamol (acetaminophen), producing 4-Aminophenol as a metabolite . These studies suggest that 4-Aminophenol and its isotopically labeled variant, this compound, could play a role in various biochemical pathways, particularly those involving aromatic compounds.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of 4-aminophenol, its unlabeled counterpart, have been investigated in the context of its use as a metabolite of paracetamol . It’s reasonable to assume that this compound would have similar pharmacokinetic properties, but specific studies would be needed to confirm this.
Result of Action
For instance, 4-Aminophenol is known to have analgesic and antipyretic effects, and it’s a key metabolite in the body’s processing of paracetamol .
Action Environment
The action of this compound, like that of many biochemicals, can be influenced by various environmental factors. For instance, a study on the electrochemical reduction of 4-Nitrophenol, a compound structurally similar to 4-Aminophenol, found that acidic media and high temperatures favor the clean reduction of 4-Nitrophenol to 4-Aminophenol . It’s plausible that similar environmental conditions could influence the action, efficacy, and stability of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Aminophenol-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with DNA in studies of 4-aminophenol derivatives .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.082 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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